4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
4-(3-hydroxyphenyl)-3-methyl-6-oxo-N~2~-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core, a hydroxyphenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxyphenyl)-3-methyl-6-oxo-N~2~-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the hydroxyphenyl group is coupled with a halogenated thieno[2,3-b]pyridine intermediate in the presence of a palladium catalyst.
Introduction of the Trifluoromethylphenyl Group: This can be achieved through a similar coupling reaction, using a trifluoromethylphenyl boronic acid derivative.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3-hydroxyphenyl)-3-methyl-6-oxo-N~2~-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative under suitable conditions.
Reduction: The carbonyl group in the thieno[2,3-b]pyridine core can be reduced to form a hydroxyl derivative.
Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~).
Substitution: Common reagents for electrophilic aromatic substitution include nitric acid (HNO~3~) for nitration and bromine (Br~2~) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
4-(3-hydroxyphenyl)-3-methyl-6-oxo-N~2~-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Material Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Research: This compound can be used as a tool compound to study various biological processes, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 4-(3-hydroxyphenyl)-3-methyl-6-oxo-N~2~-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins involved in various biological processes. The exact mechanism would depend on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
4-(3-hydroxyphenyl)-3-methyl-6-oxo-N~2~-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide: is similar to other thieno[2,3-b]pyridine derivatives, such as:
Uniqueness
The uniqueness of 4-(3-hydroxyphenyl)-3-methyl-6-oxo-N~2~-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide lies in its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H17F3N2O3S |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H17F3N2O3S/c1-11-18-16(12-4-2-7-15(28)8-12)10-17(29)27-21(18)31-19(11)20(30)26-14-6-3-5-13(9-14)22(23,24)25/h2-9,16,28H,10H2,1H3,(H,26,30)(H,27,29) |
InChI Key |
UGIUTYLERCCEAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=CC=C3)O)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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